N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide
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Overview
Description
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide is a complex organic compound characterized by the presence of a hydroxyphenyl group, a propylideneamino linkage, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide typically involves the condensation reaction between 4-hydroxypropiophenone and 2-iodobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acetic acid. The mixture is stirred at room temperature for a specific duration, followed by heating to facilitate the formation of the desired product. The crude product is then purified through recrystallization or chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The propylideneamino linkage can be reduced to form the corresponding amine.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the iodinated benzamide moiety can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-1-(4-hydroxyphenyl)propylidene]benzohydrazide: Similar structure but lacks the iodinated benzamide moiety.
N’-[(Z)-1-(4-hydroxyphenyl)propylidene]-4-nitrobenzohydrazide: Contains a nitro group instead of an iodine atom.
Uniqueness
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in biochemical research and drug development.
Properties
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-2-15(11-7-9-12(20)10-8-11)18-19-16(21)13-5-3-4-6-14(13)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUZAJGARKTMMI-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC=CC=C1I)/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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